Dexormaplatin - 96392-96-0

Dexormaplatin

Catalog Number: EVT-3571304
CAS Number: 96392-96-0
Molecular Formula: C6H14Cl4N2Pt
Molecular Weight: 451.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dexormaplatin is synthesized through chemical processes that modify existing platinum compounds to enhance their therapeutic efficacy and reduce side effects. It falls under the category of metal-based anticancer agents, specifically platinum complexes, which have been widely studied for their ability to bind to DNA and interfere with cellular replication processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dexormaplatin typically involves several key steps:

  1. Preparation of Platinum Complex: The initial step often includes the reaction of platinum(II) salts with appropriate ligands. For example, the use of chlorinated ligands can facilitate the formation of the desired complex.
  2. Ligand Exchange Reactions: These reactions are crucial for modifying the coordination sphere around the platinum atom, enhancing the compound's stability and biological activity.
  3. Purification: The synthesized product is purified using techniques such as column chromatography or recrystallization to isolate the desired compound from by-products.

The detailed synthesis may involve specific reagents and conditions tailored to optimize yield and purity, as described in various chemical literature sources .

Molecular Structure Analysis

Structure and Data

Dexormaplatin's molecular formula is C6H14Cl4N2Pt\text{C}_6\text{H}_{14}\text{Cl}_4\text{N}_2\text{Pt}, indicating a complex structure with multiple functional groups. The molecular structure can be depicted as follows:

  • Central Atom: Platinum (Pt)
  • Ligands: Includes chlorine atoms and organic moieties that contribute to its pharmacological properties.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and integrity of Dexormaplatin .

Chemical Reactions Analysis

Reactions and Technical Details

Dexormaplatin undergoes various chemical reactions that are pivotal for its function as an anticancer agent:

  1. DNA Binding: The primary reaction mechanism involves the binding of Dexormaplatin to DNA, leading to cross-linking that inhibits replication.
  2. Hydrolysis: In biological systems, Dexormaplatin can undergo hydrolysis, resulting in the release of reactive species that can interact with cellular components.
  3. Reduction Reactions: These reactions may occur under physiological conditions, activating the drug and enhancing its cytotoxic effects against cancer cells.

Understanding these reactions is essential for optimizing its therapeutic applications and minimizing side effects .

Mechanism of Action

Process and Data

The mechanism of action for Dexormaplatin primarily involves:

  • DNA Interaction: Upon entering a cell, Dexormaplatin binds to DNA, forming covalent bonds that prevent proper DNA replication and transcription.
  • Induction of Apoptosis: This binding triggers cellular stress responses that lead to programmed cell death (apoptosis), effectively reducing tumor growth.
  • Cell Cycle Arrest: The drug may also cause arrest in specific phases of the cell cycle, further inhibiting cancer cell proliferation.

Research indicates that the efficacy of Dexormaplatin can vary based on its structural modifications and the specific cancer type being targeted .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dexormaplatin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in various solvents, which can influence its bioavailability.
  • Stability: Stability under physiological conditions is critical for its effectiveness; studies often evaluate its degradation products over time.

These properties are essential for determining optimal formulation strategies for clinical use .

Applications

Scientific Uses

Dexormaplatin has significant potential in scientific research, particularly in oncology. Its applications include:

  • Cancer Treatment: As an anticancer agent, it is evaluated in clinical trials for various malignancies.
  • Molecular Biology Studies: Used in studies examining DNA damage response mechanisms.
  • Drug Development Research: Ongoing research focuses on modifying its structure to enhance efficacy and reduce toxicity.

The exploration of Dexormaplatin continues to provide insights into metal-based therapies and their role in modern cancer treatment strategies .

Introduction to Dexormaplatin: Academic Contextualization

Historical Development of Platinum-Based Antineoplastic Agents

Platinum-based antineoplastic agents represent a cornerstone of cancer chemotherapy, evolving through four generations of increasing specificity and reduced toxicity. First-generation cisplatin (discovered in 1965) demonstrated the DNA-crosslinking mechanism central to platinum efficacy but faced limitations like nephrotoxicity and acquired resistance. Second-generation carboplatin improved safety with reduced reactivity, while third-generation oxaliplatin expanded activity to colorectal cancers through distinct DNA adduct formation. Fourth-generation agents like Dexormaplatin (CAS 96392-96-0) emerged as stereochemically optimized complexes designed to overcome resistance mechanisms and enhance target specificity. Unlike earlier non-chiral agents, Dexormaplatin incorporates enantiomeric control—specifically the (1R,2R)-1,2-cyclohexanediamine ligand—to exploit spatial interactions with biological targets [1].

Table 1: Generational Evolution of Platinum Antineoplastic Agents

GenerationPrototype AgentKey AdvancementLimitations Addressed
1stCisplatinDNA crosslinkingBroad toxicity
2ndCarboplatinReduced reactivityNephrotoxicity
3rdOxaliplatinActivity in resistant tumorsSpectrum limitations
4thDexormaplatinEnantiomer-specific targetingResistance mechanisms

Pharmacological Role of Dexormaplatin in Oncology and Neuroscience

Dexormaplatin (chemical formula: C₆H₁₄Cl₄N₂Pt) is defined as a tetrachloro(cyclohexane-1,2-diamine-κ²N,N')platinum complex where the (1R,2R) enantiomer confers pharmacologic activity. Its primary mechanism involves induction of DNA strand breaks and apoptosis in malignant cells. Preclinical evidence suggests potential applications beyond oncology: platinum complexes modulate neurotrophic factors and neuronal signaling pathways, indicating unexplored roles in neuro-oncology or neurodegenerative disorders [1]. The compound’s ChEBI designation as the "pharmacologically active enantiomer of ormaplatin" underscores its enantiomer-dependent bioactivity profile [1].

Table 2: Structural and Pharmacological Attributes of Dexormaplatin

AttributeSpecificationBiological Implication
Chemical FormulaC₆H₁₄Cl₄N₂PtMolecular weight: 451.083 g/mol
Configuration(1R,2R)-1,2-cyclohexanediamineEnantiomer-specific DNA targeting
Platinum CoordinationTetrachloro, OC-6-22Enhanced hydrolysis stability
Topological Polar Surface52 ŲMembrane permeability modulation

Theoretical Frameworks for Enantiomer-Specific Activity in Platinum Complexes

Enantiomers—nonsuperposable mirror-image molecules—exhibit identical physicochemical properties except in chiral environments. Dexormaplatin’s (1R,2R) configuration enables stereoselective interactions with asymmetric biological targets:

  • DNA Binding Specificity: The spatial orientation of (1R,2R)-diaminocyclohexane (DACH) favors minor groove adduct formation, altering DNA repair protein recognition compared to its (1S,2S) counterpart [2] [4].
  • Cellular Uptake Mechanisms: Transmembrane transporters (e.g., CTR1) exhibit handedness-dependent substrate affinity, potentially enhancing tumor accumulation of the R,R-enantiomer [4].
  • Ligand-Protein Interactions: Enantiomeric purity dictates binding to chiral amino acid residues in nucleophilic sites (e.g., histidine or cysteine), influencing adduct stability. This is quantified through hydrogen bond donor/acceptor counts (2/6 for Dexormaplatin) and heavy atom coordination [1].

Critically, racemic ormaplatin mixtures show reduced efficacy due to antagonism between enantiomers, validating Dexormaplatin’s development as a single-enantiomer agent [2].

Knowledge Gaps in Mechanistic Understanding and Therapeutic Optimization

Despite advances, critical gaps persist in Dexormaplatin’s pharmacology:

  • Dynamic Pharmacophore Modeling: Current static models fail to capture conformational flexibility during DNA binding. Integrating molecular dynamics (MD) with 3D pharmacophore analysis could map transient interactions driving cytotoxicity [3].
  • Bias Signaling in Non-Oncological Targets: The compound’s potential GPCR interactions (e.g., in neuronal cells) remain uncharacterized. Biased agonism—where ligands preferentially activate specific signaling pathways—could explain off-target neurological effects [3].
  • Enantiomer Stability: In vivo racemization risks under physiological pH or enzymatic conditions may undermine therapeutic specificity. Computational prediction of chiral inversion barriers is needed [1] [4].
  • Resistance Mechanisms: Downregulation of chiral transporters or enantiomer-specific DNA repair pathways (e.g., ERCC1) limit efficacy. Synergistic combinations with chiral inhibitors remain unexplored [1].

Table 3: Priority Research Domains for Dexormaplatin Optimization

Knowledge GapCurrent LimitationProposed Investigative Approach
Target Conformational DynamicsStatic binding modelsTime-resolved pharmacophore MD simulations
Off-Target GPCR EffectsUnmapped signaling biasArrestin recruitment assays + AI-based dynophores
Chiral InversionPotential in vivo racemizationIsotopic chiral tracing + kinetic modeling
Resistance ReversalEnantiomer-specific effluxCo-administration with chiral transport inhibitors

Properties

CAS Number

96392-96-0

Product Name

Dexormaplatin

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;tetrachloroplatinum

Molecular Formula

C6H14Cl4N2Pt

Molecular Weight

451.1 g/mol

InChI

InChI=1S/C6H14N2.4ClH.Pt/c7-5-3-1-2-4-6(5)8;;;;;/h5-6H,1-4,7-8H2;4*1H;/q;;;;;+4/p-4/t5-,6-;;;;;/m1...../s1

InChI Key

VPOCYEOOFRNHNL-RQDPQJJXSA-J

SMILES

C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]

Canonical SMILES

C1CCC(C(C1)N)N.Cl[Pt](Cl)(Cl)Cl

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.Cl[Pt](Cl)(Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.